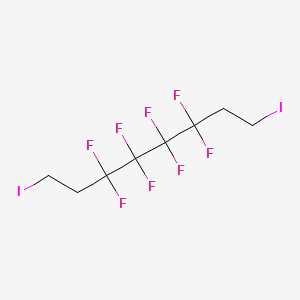

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane

Description

Properties

IUPAC Name |

3,3,4,4,5,5,6,6-octafluoro-1,8-diiodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F8I2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGDHHHKQANRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(CCI)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371830 | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2681-00-7 | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane typically involves the fluorination of an appropriate precursor followed by iodination. One common method involves the reaction of a fluorinated alkane with iodine under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are typically carried out in specialized reactors designed to handle the reactive nature of fluorine and iodine. The production methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.

Oxidation Reactions: Oxidation can lead to the formation of fluorinated alcohols or acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include fluorinated amines or thiols.

Reduction Reactions: Products include partially fluorinated alkanes.

Oxidation Reactions: Products include fluorinated alcohols or carboxylic acids.

Scientific Research Applications

Applications in Organic Solar Cells

One of the most significant applications of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane lies in the field of organic photovoltaics. Research has demonstrated that this compound can act as a photo-acid additive in organic solar cells.

Material Science Applications

Beyond its role in photovoltaics, this compound has potential applications in material science.

Halogen Bonding

The presence of iodine in the compound allows it to act as a halogen bond donor , which can be utilized in:

- Supramolecular Chemistry : The ability to form halogen bonds can facilitate the design of new materials with tailored properties.

- Self-Assembly Processes : This property can be exploited for creating organized structures at the molecular level.

Comparative Analysis with Other Compounds

To better understand the unique properties and applications of this compound compared to similar compounds like 1-chloronaphthalene or other fluorinated compounds:

| Compound Name | Photo-Acid Behavior | Halogen Bonding | Application Area |

|---|---|---|---|

| This compound | Yes | Yes | Organic Solar Cells |

| 1-Chloronaphthalene | No | No | Organic Solar Cells (Control) |

| 1-Iodohexadecane | Limited | Yes | Material Science |

Case Study 1: Organic Solar Cell Efficiency

Research indicates that the use of this compound leads to varying efficiency losses depending on the polymer used:

- The polymer PBDTTT-E exhibited an efficiency loss of only 18% when using this compound compared to a more substantial loss (36%) observed with PBDTTT-ET under similar conditions .

Case Study 2: Material Design

The halogen bonding capabilities have been explored for designing new materials that exhibit specific electronic properties beneficial for electronics and photonics applications.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane exerts its effects is primarily through its ability to participate in halogen bonding and other non-covalent interactions. The fluorine atoms contribute to the compound’s high electronegativity, which can influence molecular interactions and reactivity. The iodine atoms can act as halogen bond donors, facilitating the formation of stable complexes with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane, enabling comparative analysis of their roles in OPVs:

1,8-Diiodooctane

- Role in OPVs : Acts as a high-boiling-point solvent additive (3% vol) to optimize phase separation in BHJ layers. It selectively dissolves fullerene acceptors (e.g., PC71BM), enhancing polymer crystallinity and domain purity .

- Performance Impact : Improves power conversion efficiency (PCE) from 3.4% to 5.1% in PTB7-Th/PC71BM systems by enlarging miscibility gaps and reducing aggregation .

- Stability Issues : Generates iodine radicals and HI under UV irradiation, accelerating device degradation via side-chain cleavage in polymers like PTB7 .

1,8-Octanedithiol

- Structure : Octane chain with terminal thiol (-SH) groups.

- Role in OPVs: Promotes immiscibility between donor and acceptor phases, similar to 1,8-diiodooctane, but with weaker effects on PCE enhancement .

- Performance Impact : Less effective than 1,8-diiodooctane in boosting efficiency due to reduced selectivity for fullerenes.

1-Chloronaphthalene

- Structure : Aromatic chlorinated compound.

- Role in OPVs : Adjusts polymer:fullerene phase separation via slower evaporation and selective solubility.

- Performance Impact : Achieves PCE improvements comparable to 1,8-diiodooctane (e.g., 4.60% vs. 3.41% in PTB7-Th/P(NDI2OD-T2) systems) .

- Stability: No degradation via photo-acid mechanisms, making it more stable than 1,8-diiodooctane .

1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorooctane

- Structure : Fully fluorinated octane with bromine termini (CAS 647-41-6).

- Role in OPVs: Limited data available, but bromine’s lower polarizability compared to iodine may reduce interactions with fullerenes. Fluorination likely increases hydrophobicity and thermal stability.

- Performance Impact : Unreported in OPV studies, though fluorination may hinder solubility in common solvents (e.g., chlorobenzene) .

1,8-Diiodoperfluorooctane

- Structure : Fully fluorinated octane with iodine termini (CAS 335-70-6).

- Role in OPVs: Not explicitly studied, but extreme fluorination could reduce compatibility with non-fluorinated polymers and fullerenes.

- Stability : Expected to resist thermal degradation due to strong C-F bonds but may face processing challenges .

Research Findings and Trade-offs

- Efficiency vs. Stability : While 1,8-diiodooctane significantly improves PCE, its photo-acid behavior limits device longevity. Alternatives like 1-chloronaphthalene offer comparable efficiency gains without degradation .

- Fluorination Effects: Partial fluorination (as in this compound) may enhance solvent selectivity and boiling points but could introduce incompatibility with non-fluorinated polymers.

- Additive Selection : Key criteria include boiling point (> host solvent), selective solubility, and minimal reactivity under operational conditions .

Biological Activity

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane (also known as 1,8-diiodo-3,3,4,4,5,5,6,6-octafluorooctane) is a perfluorinated compound that has gained attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C8H8F8I2

- Molecular Weight : 509.95 g/mol

- Synonyms : 1,8-Diiodo-3,3,4,4,5,5,6,6-octafluorooctane; Octafluorodiiodooctane

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its toxicity and environmental impact. It is essential to understand how such compounds interact with biological systems.

Toxicological Studies

-

Aquatic Toxicity : Studies have shown that perfluoroalkyl substances (PFAS), including octafluoro compounds like this compound can exhibit significant toxicity to aquatic organisms. For example:

- Zebrafish Studies : Exposure to PFAS has been linked to developmental toxicity in zebrafish embryos. Effects include growth retardation and organ development issues such as pericardial edema and yolk sac edema .

- Histopathological Changes : PFAS exposure leads to irreversible histopathological alterations in liver tissues of zebrafish including cytoplasmic vacuoles .

- Oxidative Stress : The compound has been associated with increased production of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This is particularly concerning for liver function and overall metabolic health in aquatic species .

Case Study 1: Zebrafish Developmental Toxicity

A study investigated the effects of PFAS on zebrafish as a model organism for assessing developmental toxicity. Key findings included:

- Growth Suppression : Significant reductions in body length and weight were observed in zebrafish embryos exposed to octafluoro compounds.

- Organ Development Defects : Notable defects in the swim bladder and gut were documented .

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental impact of PFAS has highlighted the persistence of these compounds in aquatic ecosystems:

- Bioaccumulation Potential : The octafluoro compound demonstrated potential for bioaccumulation in fish species.

- Ecosystem Disruption : Long-term exposure to PFAS can disrupt food webs and affect predator-prey dynamics due to the accumulation of toxic substances .

Comparative Analysis of Biological Effects

Q & A

Q. Experimental Design :

- Factor Screening : Use a 2³ factorial design to test variables: catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂), base (Cs₂CO₃ vs. K₃PO₄), and solvent (toluene vs. DMF).

- Contradiction Analysis : If yields plateau, investigate iodine leaching via ICP-MS or competing β-hydride elimination pathways.

- In Situ Monitoring : ReactIR spectroscopy tracks intermediate formation (e.g., Pd-aryl complexes).

Reference analogous studies on 1,1,2,2,3,3,4,4-octafluoro-5-(vinyloxy)pentane for mechanistic insights .

(Advanced) What strategies mitigate data contradictions in crystallographic studies of fluorinated diiodoalkanes?

- Twinned Crystals : Use PLATON’s TWINABS for data integration.

- Disorder Modeling : Refine fluorine positions with SHELXL’s PART instructions.

- Validation Tools : Cross-check with CCDC databases (e.g., CSD entry 71327 for related structures ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.